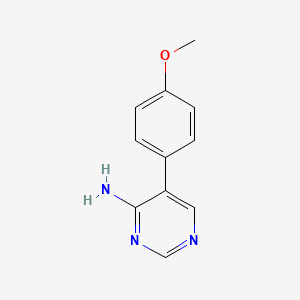

5-(4-Methoxyphenyl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-13-7-14-11(10)12/h2-7H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDMRAMXEAPKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 5 4 Methoxyphenyl Pyrimidin 4 Amine

Reactions at the Exocyclic Amine Functionality

The exocyclic amino group at the C4 position of the pyrimidine (B1678525) ring is a key site for synthetic modification. Its nucleophilicity allows for a variety of derivatizations, including alkylation and acylation, leading to a wide array of functionalized molecules.

The nitrogen atom of the 4-amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the amino functionality. While direct examples for 5-(4-methoxyphenyl)pyrimidin-4-amine are not extensively detailed in the provided literature, the general reactivity of aminopyrimidines suggests that N-alkylation can be achieved using various alkylating agents. For instance, related compounds like 5-amino-4,6-dichloropyrimidine (B16409) undergo monoalkylation when heated with appropriate amines and triethylamine (B128534) in n-butanol, proceeding via nucleophilic aromatic substitution (SNAr). researchgate.net This highlights the reactivity of the amino group, which can be extended to direct alkylation reactions.

N-Acylation: The formation of an N-acyl derivative is a common transformation for aminopyrimidines. This reaction typically involves treating the amine with an acylating agent such as an acid chloride or anhydride. For electron-deficient amino-heterocycles, like aminopyrazines, standard coupling agents can be inefficient. researchgate.net However, efficient coupling has been achieved using a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to activate the carboxylic acid, facilitating the formation of the corresponding amide. researchgate.net This method is instrumental in driving these reactions to completion, yielding the coupled products in moderate to excellent yields. researchgate.net

| Transformation | Typical Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br), Sulfates (e.g., (CH₃)₂SO₄) | Secondary/Tertiary Amine |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides (e.g., (CH₃CO)₂O), Carboxylic Acids + Coupling Agents | Amide |

The conversion of the exocyclic amine to an amide is a pivotal reaction, formally an N-acylation, that introduces a carbonyl functionality, further diversifying the chemical space. This transformation is fundamental in medicinal chemistry for creating compounds with specific biological activities. luxembourg-bio.com

The synthesis of amides from the union of carboxylic acids and amines often requires the activation of the carboxylic acid to overcome the high temperatures typically needed for direct condensation. luxembourg-bio.com This is achieved by converting the hydroxyl group of the acid into a good leaving group. A plethora of coupling reagents have been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), were among the first and react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com

Challenges can arise with electron-deficient amines, where the nucleophilicity is reduced. In such cases, highly efficient coupling systems are required. The use of methanesulfonyl chloride and N-methylimidazole has proven effective for coupling electron-deficient pyrazine (B50134) amines with a wide range of aryl and heteroaryl acids. researchgate.net This suggests a viable strategy for the derivatization of this compound. Other solvent-free methods using methoxysilanes as coupling agents have also been described for forming amide bonds without the need for air or moisture exclusion. nih.gov

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. By-products can be an issue (e.g., DCU is insoluble). luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive, often used in peptide synthesis. Aza-derivatives (PyAOP) can be more reactive. luxembourg-bio.com |

| In Situ Activation | MsCl/NMI (Methanesulfonyl Chloride/N-Methylimidazole) | Effective for electron-deficient amines where other agents fail. researchgate.net |

| Silane-based Reagents | Tetramethoxysilane, Hexamethoxydisilane | Can be used in solvent-free conditions. nih.gov |

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature primarily predisposes the ring to nucleophilic attack, while electrophilic substitution on the ring is generally difficult unless strongly activating substituents are present.

Electrophilic Substitution: The pyrimidine ring itself is resistant to electrophilic aromatic substitution. However, the molecule contains two aromatic systems: the pyrimidine ring and the 4-methoxyphenyl (B3050149) ring. The latter is highly activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho positions (C2' and C6'). Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur preferentially on this phenyl ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor heterocyclic systems like pyrimidine, particularly when a good leaving group (e.g., a halide) is present. In pyrimidine systems, the C2, C4, and C6 positions are electron-deficient and thus potential sites for nucleophilic attack. For 2,4-disubstituted pyrimidines, substitution generally occurs preferentially at the C4 position over the C2 position. stackexchange.comresearchgate.net This selectivity is explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at C4, making it more susceptible to nucleophilic attack. stackexchange.com Furthermore, the anionic Meisenheimer intermediate formed during attack at C4 is stabilized by resonance involving both ring nitrogens. Although this compound lacks a leaving group for a standard SNAr reaction, understanding these inherent reactivity patterns is crucial for predicting the outcomes of related transformations.

Oxidation: The nitrogen atoms in the molecule are susceptible to oxidation. The exocyclic primary amine can be oxidized, and the nitrogen atoms within the pyrimidine ring can also react. Tertiary amines are known to be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids to form amine oxides. libretexts.org While the primary amine in the target compound would react differently, oxidation to nitroso or nitro derivatives is a possibility under specific conditions. The amino group is generally easily oxidized, which can sometimes lead to decomposition. researchgate.net

Reduction: The pyrimidine ring can undergo reduction, typically leading to di- or tetrahydropyrimidine (B8763341) derivatives. rsc.org Catalytic hydrogenation is a common method for such reductions. For example, some aminopyrimidines can be reduced using hydrogen over a palladium catalyst. researchgate.net Specific reducing agents can exhibit selectivity; for example, sodium borohydride (B1222165) (NaBH₄) is a powerful reducing agent used for various functional groups, but its selectivity can be pH-dependent. acs.orgresearchgate.net In some cases, reducing agents like ammonium (B1175870) sulfide (B99878) have been used to selectively reduce a nitro group on a pyrimidine ring without affecting other parts of the molecule. nih.gov

| Reaction Type | Potential Reagents | Potential Products | Reference |

|---|---|---|---|

| Oxidation (of exocyclic amine) | H₂O₂, Peroxy acids (e.g., m-CPBA) | Nitroso, Nitro, or Amine Oxide derivatives | libretexts.org |

| Reduction (of pyrimidine ring) | H₂/Pd, H₂/Raney Ni, NaBH₄ | Dihydropyrimidines, Tetrahydropyrimidines | rsc.orgresearchgate.net |

The 4-amino and 5-phenyl substituents on the pyrimidine ring provide a template for constructing fused polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net These reactions typically involve the reaction of the 4-amino group and an introduced functional group at the C5 position (or on the C5-phenyl group) to form a new ring.

A prominent strategy involves the Friedländer annulation, which can be used to synthesize pyrido[2,3-d]pyrimidines. This reaction requires a 4-aminopyrimidine-5-carbaldehyde (B100492) derivative, which undergoes condensation with a ketone (e.g., an acetophenone) in the presence of a catalyst like BF₃-Et₂O to build the fused pyridine (B92270) ring. arkat-usa.org This implies that this compound could serve as a precursor for such systems following a formylation or acylation at the C5 position of the pyrimidine ring.

The general utility of ortho-aminopyrimidine aldehydes and ketones as synthons for fused pyrimidines is well-established. researchgate.net These intermediates can be used to construct a variety of fused systems, including:

Pyrimido[4,5-d]pyrimidines

Thieno[2,3-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines

Pyrimido[4,5-b]quinolines

For example, 4,5-diaminopyrimidines can undergo cyclization to form purine (B94841) analogues. researchgate.net Similarly, reactions of 5-aminopyrazoles (structurally related to aminopyrimidines) with β-ketoesters or enamines lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These examples showcase the versatility of the aminopyrimidine scaffold in creating complex heterocyclic structures through intramolecular cyclization.

| Fused System | General Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Friedländer Annulation | 4-Aminopyrimidine-5-carbaldehyde | arkat-usa.org |

| Purines | Intramolecular Cyclization | 4-Amino-5-(acylamino)pyrimidine | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization | 5-Aminopyrazole + β-dicarbonyl compound | researchgate.net |

| Pyrimido[4,5-b]quinolines | Condensation/Cyclization | o-Aminopyrimidine aldehyde/ketone | researchgate.net |

Reactivity of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group, also known as an anisole (B1667542) derivative, is a key site for chemical modification within the this compound molecule. Its reactivity is primarily governed by the electronic effects of the methoxy substituent and the attached pyrimidin-4-amine ring system.

The reaction pathways for the 4-methoxyphenyl moiety are largely determined by the directing and activating or deactivating effects of its substituents. In the case of this compound, two main groups influence the reactivity of the phenyl ring: the methoxy group and the 5-(pyrimidin-4-amine) substituent.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This increased electron density makes these positions more susceptible to attack by electrophiles. The methoxy group's ability to donate electrons into the ring makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.

Conversely, the 5-(pyrimidin-4-amine) substituent is generally considered to be an electron-withdrawing and deactivating group. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivating nature makes electrophilic substitution on the pyrimidine ring itself difficult. When attached to the phenyl ring, it exerts a deactivating effect through its inductive and resonance properties, pulling electron density away from the phenyl ring. This effect would typically direct incoming electrophiles to the meta position.

In this compound, these two opposing effects are at play. The strongly activating and ortho, para-directing methoxy group dominates the reactivity of the phenyl ring. Therefore, electrophilic substitution reactions are expected to occur primarily at the positions ortho to the methoxy group (and meta to the pyrimidine substituent). The para position is already occupied by the pyrimidine ring.

Table 1: Predicted Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position on Phenyl Ring | Electronic Effect | Directing Influence | Predicted Reactivity |

| Methoxy (-OCH₃) | 1 | Activating (Resonance) | ortho, para | Increased |

| 5-(Pyrimidin-4-amine) | 4 | Deactivating (Inductive/Resonance) | meta | Decreased |

This table provides a simplified prediction based on general principles of electrophilic aromatic substitution.

The directing influence of the methoxy group opens up possibilities for introducing additional functional groups onto the phenyl ring of this compound. Common electrophilic aromatic substitution reactions could potentially be employed to achieve this functionalization, with substitution anticipated at the positions ortho to the methoxy group.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the phenyl ring is a feasible transformation. Due to the activating nature of the methoxy group, these reactions would likely proceed under mild conditions. The expected products would be the 3-halo- and/or 3,5-dihalo- derivatives.

Nitration: The introduction of a nitro group (-NO₂) is another potential functionalization. This is typically achieved using a mixture of nitric acid and sulfuric acid. The strong activating effect of the methoxy group would favor nitration at the ortho positions. In a related molecule, functionalization of the phenyl ring at the position corresponding to the 3-position in this compound with a nitro group has been successfully demonstrated. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming new carbon-carbon bonds on an aromatic ring. youtube.com While these reactions are possible on the activated 4-methoxyphenyl ring, they can sometimes be complicated by the presence of the basic amine group on the pyrimidine ring, which can react with the Lewis acid catalyst. libretexts.org However, with appropriate protection of the amine or careful selection of reaction conditions, acylation or alkylation at the ortho positions could be achieved.

Table 2: Potential Functionalization Reactions on the Phenyl Ring

| Reaction | Reagents | Expected Position of Substitution | Potential Product |

| Bromination | Br₂ / FeBr₃ | ortho to -OCH₃ | 5-(3-Bromo-4-methoxyphenyl)pyrimidin-4-amine |

| Nitration | HNO₃ / H₂SO₄ | ortho to -OCH₃ | 5-(4-Methoxy-3-nitrophenyl)pyrimidin-4-amine |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | ortho to -OCH₃ | 5-(3-Acyl-4-methoxyphenyl)pyrimidin-4-amine |

This table outlines potential reactions and products based on established chemical principles. Specific experimental validation for this compound may be required.

It is important to note that while the methoxy group directs substitution to the ortho positions, the steric hindrance from the adjacent pyrimidine ring might influence the regioselectivity, potentially favoring substitution at one ortho position over the other or leading to a mixture of products. Furthermore, the synthesis of various pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be used to introduce a wide range of substituents onto the phenyl ring if it is first functionalized with a halide. sci-hub.se

Derivatization and Analog Development Based on the 5 4 Methoxyphenyl Pyrimidin 4 Amine Scaffold

Design Principles for Systematic Structural Modification

The structural modification of the 5-(4-Methoxyphenyl)pyrimidin-4-amine scaffold is guided by established medicinal chemistry principles to develop analogs with refined properties. A primary strategy is the application of bioisosterism, where specific functional groups or substructures are replaced with others that have similar physical or chemical properties. The pyrimidine (B1678525) ring itself is often considered a bioisostere of the purine (B94841) base adenine, allowing it to interact with ATP-binding sites in various enzymes. rsc.org Fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines and thienopyrimidines are frequently employed as purine bioisosteres to target the kinase domain. rsc.orgresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to guiding these modifications. By systematically altering different parts of the scaffold and observing the impact on biological activity, researchers can identify key interaction points. For instance, investigations into pyrrolo[2,3-d]pyrimidine derivatives revealed that substitutions on the central phenyl ring can be highly sensitive, with a 1,4-substitution pattern being more favorable than a 1,3-pattern. nih.gov Similarly, structure-guided design, which often utilizes computational docking studies, helps in the rational design of new derivatives. nih.govrsc.org This approach allows for the optimization of how the molecule fits into a target's binding site, such as the colchicine (B1669291) site of tubulin or the hinge region of a kinase. nih.govrsc.org

Another key design principle involves modifying the physicochemical properties of the molecule, such as lipophilicity. The introduction of specific groups, like a trifluoromethyl (CF3) group, can increase a compound's lipophilicity, potentially leading to enhanced activity. semanticscholar.org The goal of these systematic modifications is often to create more potent and selective compounds by enhancing interactions with specific amino acid residues in a target protein, such as forming hydrogen bonds or hydrophobic interactions. rsc.orgnih.govnih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidine Core

The this compound scaffold is a critical starting point for the synthesis of more complex, fused heterocyclic systems. Chemists employ a variety of cyclization and coupling reactions to build additional rings onto the pyrimidine core, resulting in diverse chemical libraries.

Furo[2,3-d]pyrimidine (B11772683) Derivatives

Furo[2,3-d]pyrimidines, also known as 7-deaza-9-oxa-purines, are synthesized through various cyclization strategies. One common method involves the cyclization of appropriately substituted pyrimidines. For example, 4-(phenacyloxy)pyrimidine-5-carbonitriles can be cyclized to form the furo[2,3-d]pyrimidine ring system. researchgate.net Another approach starts with the reaction of a substituted furan, such as ethyl 3-amino-5-phenylfuran-2-carboxylate, with reagents like thiourea (B124793) or carbon disulfide to construct the fused pyrimidine ring. researchgate.net

More complex derivatives can be achieved through multi-step syntheses. For instance, a series of furo[2,3-d]pyrimidines bearing a 1,3,4-thiadiazole-urea moiety were synthesized starting from the reaction of thiosemicarbazide (B42300) and carbon disulfide to build the thiadiazole component. imtm.cz This was followed by several steps including cyclization with formic acid and acetic anhydride, chlorination with phosphoryl chloride (POCl₃), and a final nucleophilic aromatic substitution to link the furo[2,3-d]pyrimidine and thiadiazole moieties. imtm.cz

A notable synthesis involves the reaction of 3-amino-5,6-di-(4-methoxyphenyl)-4-imino-3H,4H-furo[2,3-d]pyrimidine with cyanogen (B1215507) bromide, which is prepared via hydrazinolysis of a precursor compound. This highlights the transformation of functional groups on a pre-formed furo[2,3-d]pyrimidine system to generate further analogs.

Table 1: Synthesis of Selected Furo[2,3-d]pyrimidine Derivatives

| Starting Material | Key Reagents/Steps | Resulting Derivative | Reference |

|---|---|---|---|

| 4-(Phenacyloxy)pyrimidine-5-carbonitriles | Cyclization | Furo[2,3-d]pyrimidines | researchgate.net |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenyl isocyanates, Malononitrile (B47326), Formic acid/Acetic anhydride, POCl₃, Nucleophilic substitution | Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives | imtm.cz |

| 3a (a furo[2,3-d]pyrimidine precursor) | Hydrazine (B178648) hydrate (B1144303) | 3-Amino-5,6-di-(4-methoxyphenyl)-4-imino-3H,4H-furo[2,3-d]pyrimidine |

Pyrrolo[2,3-d]pyrimidine Analogs

Pyrrolo[2,3-d]pyrimidines, or 7-deazapurines, are a prominent class of fused heterocycles. Their synthesis often begins with a pre-formed pyrimidine or pyrrole (B145914) ring. A common and versatile starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov This intermediate can undergo nucleophilic substitution reactions. For example, reaction with ethyl 2-(4-aminophenyl)acetate (B8474992) yields an intermediate which, after hydrolysis and coupling with various anilines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces a range of N-substituted analogs. nih.gov

Another strategy involves building the pyrrole ring onto a pyrimidine precursor. Raney Nickel desulfurization of 4,6-diaminopyrimidine-2-thiol (B7759887) gives 4,6-diaminopyrimidine, which can be iodinated and then subjected to a Sonogashira coupling to construct the fused pyrrole ring, ultimately yielding 7H-pyrrolo[2,3-d]pyrimidin-4-amine. nih.gov Subsequent iodination at the C-5 position with N-iodosuccinimide (NIS) provides a handle for introducing further diversity via Suzuki-Miyaura coupling reactions. nih.gov

The synthesis can also be directed to create tricyclic systems. For instance, reacting 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one with N-halosuccinimides can introduce a halogen at the 3-position of the pyrrole ring. mdpi.com

Table 2: Synthesis of Selected Pyrrolo[2,3-d]pyrimidine Analogs

| Starting Material | Key Reagents/Steps | Resulting Derivative | Reference |

|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl 2-(4-aminophenyl)acetate, Hydrolysis (base), EDC coupling with anilines | 2-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-N-aryl acetamides | nih.gov |

| 4,6-Diaminopyrimidine-2-thiol | Raney Nickel, Iodination, Sonogashira coupling | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |

| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-Iodosuccinimide (NIS), Suzuki-Miyaura coupling | 5-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | nih.gov |

Thieno[3,2-d]pyrimidine Scaffolds

The synthesis of thieno[3,2-d]pyrimidines often involves building the pyrimidine ring onto a pre-existing thiophene (B33073) or constructing the entire fused system in a multi-component reaction. The Gewald reaction is a powerful tool for synthesizing the initial thiophene ring, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which serves as a precursor for the fused pyrimidine system. nih.gov

A versatile method for derivatization involves sequential reactions on a dichlorinated scaffold. Starting from 2,4-dichlorothieno[3,2-d]pyrimidine, selective aromatic nucleophilic substitution (SNAr) reactions followed by Suzuki coupling reactions with various aryl and heteroaryl boronic acids allow for the synthesis of a diverse library of substituted thieno[3,2-d]pyrimidines. nih.gov A similar approach starts with 6-chlorothieno[3,2-d]pyrimidine, which undergoes nucleophilic substitution with an amine like phenylmethanamine to form an intermediate that can be further acylated or sulfonylated. researchgate.net

Table 3: Synthesis of Selected Thieno[3,2-d]pyrimidine Scaffolds

| Starting Material | Key Reagents/Steps | Resulting Derivative | Reference |

|---|---|---|---|

| Cyclohexanone, Ethyl cyanoacetate, Sulfur | Gewald reaction | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | nih.gov |

| 2,4-Dichlorothieno[3,2-d]pyrimidine | Secondary amines (SNAr), Aryl boronic acids (Suzuki coupling) | N,N,7-Trisubstituted-thieno[3,2-d]pyrimidin-4-amines | nih.gov |

| 6-Chlorothieno[3,2-d]pyrimidine | Phenylmethanamine, K₂CO₃, Acyl/Sulfonyl chlorides | N-benzyl-N-acyl/sulfonyl-thieno[3,2-d]pyrimidin-2-amines | researchgate.net |

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a well-explored class of pyrimidine analogs, synthesized through numerous pathways. A frequent strategy involves the cyclization of functionalized pyrazoles. For instance, 5-amino-1-substituted-pyrazole-4-carbonitriles can be reacted with triethylorthoformate to yield ethoxymethylene amino derivatives, which are key intermediates that cyclize upon reaction with hydrazine hydrate. semanticscholar.org Another approach involves the cyclization of an ortho-amino ester of a pyrazole (B372694) with various nitriles, which can be performed under conventional heating or microwave-assisted conditions. nih.gov

Alternatively, the pyrimidine ring can be built from acyclic precursors that form the pyrazole ring in the process. The reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile produces a pyrazole-4-carbonitrile intermediate, which is then treated with triethoxyorthoformate and subsequently hydrazine hydrate to yield the fused pyrazolo[3,4-d]pyrimidine system. rsc.org Derivatization of the final scaffold is also common, such as reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents to add substituents. nih.gov

Table 4: Synthesis of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Key Reagents/Steps | Resulting Derivative | Reference |

|---|---|---|---|

| 5-Amino-1-substituted-pyrazole-4-carbonitrile | Triethylorthoformate, Hydrazine hydrate | 4-Imino-pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/aromatic nitriles | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide, propargyl bromide) | N-alkylated pyrazolo[3,4-d]pyrimidines | nih.gov |

Thiadiazole Derivatives

The synthesis of molecules incorporating both a pyrimidine (or a related heterocycle) and a thiadiazole ring involves creating a linkage between the two pre-formed heterocycles or constructing one ring in the presence of the other. The 1,3,4-thiadiazole (B1197879) ring is a common focus. A standard method for its synthesis is the cyclization of thiosemicarbazide derivatives. For example, reacting 3-methoxyphenyl (B12655295) isothiocyanate with appropriate hydrazides forms 4-(3-methoxyphenyl)thiosemicarbazides, which are then cyclized in concentrated sulfuric acid to yield 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.com

To create a molecule containing the target pyrimidine scaffold, one could envision coupling a functionalized pyrimidine with a functionalized thiadiazole. A closely related synthesis involved creating novel amide derivatives from 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine. researchgate.net In this work, the core thiadiazole amine was acylated with various substituted benzoic acids to produce a library of amide compounds. researchgate.net This strategy of linking a pyrimidine-like core to a thiadiazole via an amide or other linker is a viable approach for generating hybrid molecules.

Table 5: Synthesis of Selected 1,3,4-Thiadiazole Derivatives

| Starting Material | Key Reagents/Steps | Resulting Derivative | Reference |

|---|---|---|---|

| 3-Methoxyphenyl isothiocyanate, Hydrazides | H₂SO₄ (cyclization) | 2-(3-Methoxyphenyl)amino-5-aryl-1,3,4-thiadiazoles | mdpi.com |

| 5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Substituted benzoic acids (acylation) | N-{5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl} amides | researchgate.net |

| Thiosemicarbazide | Carboxylic acids | 5-Substituted-1,3,4-thiadiazol-2-amine | nih.gov |

Exploration of Substituent Effects on Chemical Properties and Reactivity

The chemical properties and reactivity of the this compound core are significantly influenced by the electronic nature of its substituents. The pyrimidine ring is inherently electron-deficient, which affects its reactivity. The existing 4-amino and 4-methoxyphenyl (B3050149) groups are both classified as electron-donating groups (EDGs). nih.gov The methoxy (B1213986) group (-OCH3) on the phenyl ring donates electron density through resonance, while the amino group (-NH2) also donates its lone pair of electrons to the pyrimidine ring. These EDGs increase the electron density of the pyrimidine system, influencing its susceptibility to electrophilic and nucleophilic attack and modulating the acidity/basicity of the molecule.

Introducing different substituents at various positions on the pyrimidine ring or the phenyl group can drastically alter the molecule's electronic profile and, consequently, its reactivity.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (e.g., -F, -Cl, -Br, -I) or nitro groups (-NO2), is a common strategy in medicinal chemistry. nih.gov For instance, the synthesis of 5-Fluoro-2-(4-methoxyphenyl)pyrimidine-4-amine has been successfully achieved. researchgate.net Adding a fluorine atom at the 5-position makes the pyrimidine ring more electron-deficient, which can enhance its interaction with biological targets or alter its metabolic stability. This increased electrophilicity can also make the ring more susceptible to nucleophilic aromatic substitution reactions.

Electron-Donating Groups (EDGs): Conversely, adding more EDGs, such as alkyl groups (e.g., -butyl), can further increase the electron density of the ring. nih.gov The synthesis of 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, a derivative with an alkyl group at the 5-position, highlights this approach. sci-hub.se Such modifications can enhance the hydrophobicity of the molecule and influence its binding affinity and pharmacokinetic properties. nih.gov

The reactivity of the scaffold is key to its derivatization. Palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to attach new aryl or alkyl groups to the pyrimidine core, demonstrating the scaffold's utility in building complex molecules. sci-hub.senih.gov The choice of synthetic route, whether through direct modification or cyclization of a precursor, depends on the desired substituent and its position. sci-hub.sersc.org

| Derivative Core Structure | Substituent(s) Introduced | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 2,4,5-trisubstituted pyrimidine | 4-iodophenyl group at C4, 2,4,5-trimethoxyphenyl at C6 | Suzuki-Miyaura cross-coupling | nih.gov |

| 2,4,5,6-tetrasubstituted pyrimidine | Butyl group at C5, phenyl at C6 | Cyclization of a 1,3-diketone with guanidine (B92328) | sci-hub.se |

| 2,4,5-trisubstituted pyrimidine | Fluoro group at C5 | Cyclization using potassium-(Z)-2-cyano-2-fluoroethenolate | researchgate.net |

| 4,5,6-trisubstituted pyrimidine | 4-bromophenyl group at C4, 2,4,5-trimethoxyphenyl at C6 | Rational design and synthesis | nih.gov |

Structure-Reactivity Relationship (SAR) Investigations of Modified Pyrimidine Amines

Structure-Activity Relationship (SAR) studies investigate how systematic changes in a molecule's structure correlate with changes in its biological activity. For derivatives of the this compound scaffold, SAR investigations have been crucial in optimizing their potential as targeted therapeutic agents.

A notable SAR study was conducted on a series of pyrimidine derivatives designed as selective dopamine (B1211576) D5 receptor (D5R) partial agonists. nih.gov The investigation began with a lead compound, 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine, which showed modest D5R agonist activity. Researchers then synthesized forty different derivatives by making targeted modifications to explore the SAR. nih.gov

Key findings from this study include:

Effect of Halogen Substitution: The nature of the halogen atom on the phenyl ring at the C4 position of the pyrimidine had a significant impact on agonist potency. Replacing the bromo group with an iodo group to yield 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine (compound 5j ) resulted in the most potent compound in the series, with an EC₅₀ of 269.7 nM. nih.gov This suggests that the size, polarizability, or halogen-bonding potential of the substituent at this position is critical for receptor interaction.

Positional Isomerism: The substitution pattern on the methoxy-phenyl ring was also found to be important. The 2,4,5-trimethoxyphenyl arrangement was a key feature of the most active compounds identified. nih.gov

In a different context, in-silico studies on PAK4 kinase inhibitors have provided general principles applicable to substituted heterocycles. These studies analyzed the effect of EWGs versus EDGs on inhibitory activity. One such study revealed that for a series of halogenated compounds, biological activity increased as the size of the halogen atom decreased and its electronegativity increased. nih.gov In contrast, the presence of an EDG on the same scaffold resulted in an inactive compound. nih.gov While the core structure was different, these findings offer valuable insights into the types of interactions—such as hydrogen bonding and halogen bonding—that drive the activity of substituted heterocyclic compounds. nih.gov

The table below summarizes the SAR data for selected D5R partial agonists based on the pyrimidine scaffold.

| Compound | Key Structural Feature (Substitution at C4 of pyrimidine) | D5R Agonist Potency (EC₅₀) | Reference |

|---|---|---|---|

| 5c | 4-bromophenyl | Modest activity (Lead compound) | nih.gov |

| 5j | 4-iodophenyl | 269.7 ± 6.6 nM | nih.gov |

| 5h | (Structure with varied substitution) | Identified as a new potent derivative | nih.gov |

| 5e | (Structure with varied substitution) | Identified as a new potent derivative | nih.gov |

These SAR investigations, which combine rational design, chemical synthesis, and biological evaluation, are essential for refining lead compounds into candidates with improved potency and selectivity. nih.gov

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 5-(4-Methoxyphenyl)pyrimidin-4-amine reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) ring typically appear as two doublets, a characteristic AA'BB' system, due to the symmetry of the para-substituted ring. The protons ortho to the methoxy (B1213986) group are expected to resonate at a different chemical shift compared to those meta to it. The protons on the pyrimidine (B1678525) ring also exhibit characteristic signals. The amine (NH₂) protons often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methoxy (OCH₃) group protons give rise to a sharp singlet, typically in the upfield region of the aromatic spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H2 | 8.1 - 8.3 | s | - |

| Pyrimidine-H6 | 8.0 - 8.2 | s | - |

| Phenyl-H (ortho to pyrimidine) | 7.4 - 7.6 | d | ~8-9 |

| Phenyl-H (ortho to methoxy) | 6.9 - 7.1 | d | ~8-9 |

| NH₂ | 5.5 - 7.5 | br s | - |

| OCH₃ | 3.8 - 3.9 | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific instrumentation.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the two distinct carbons of the pyrimidine ring, the four unique carbons of the 4-methoxyphenyl ring (including the ipso, ortho, meta, and para carbons), and the carbon of the methoxy group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4 (C-NH₂) | 158 - 160 |

| C2 | 155 - 157 |

| C6 | 150 - 152 |

| C5 | 115 - 117 |

| C-O (ipso-phenyl) | 159 - 161 |

| C-pyrimidine (ipso-phenyl) | 128 - 130 |

| CH (ortho to pyrimidine) | 130 - 132 |

| CH (ortho to methoxy) | 114 - 116 |

| OCH₃ | 55 - 56 |

Note: The exact chemical shifts can vary depending on the solvent used and the specific instrumentation.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This is particularly useful for identifying quaternary carbons (which are not observed in HSQC) and for piecing together the connectivity of the molecular fragments. For instance, an HMBC experiment would show a correlation between the methoxy protons and the para-carbon of the phenyl ring, as well as correlations between the pyrimidine protons and the carbons of the phenyl ring, confirming the link between the two ring systems.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and methoxy groups appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings are found in the 1400-1650 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group is also expected.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H stretching (amine) | 3300 - 3500 |

| Aromatic C-H stretching | 3000 - 3100 |

| Aliphatic C-H stretching (methoxy) | 2850 - 2950 |

| C=N/C=C stretching (aromatic rings) | 1400 - 1650 |

| C-O stretching (aryl ether) | 1200 - 1280 (asymmetric) |

| 1000 - 1050 (symmetric) | |

| N-H bending (amine) | 1580 - 1650 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups often give strong signals in IR, non-polar and symmetric bonds tend to produce strong signals in Raman spectroscopy. The FT-Raman spectrum of this compound would be expected to show strong bands for the C=C stretching vibrations of the aromatic rings and the symmetric breathing modes of the rings. The C-H stretching vibrations are also observable. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Table 4: Key FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H stretching | 3000 - 3100 |

| Ring breathing (pyrimidine and phenyl) | 990 - 1010 |

| C=C stretching (aromatic rings) | 1580 - 1620 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound, various mass spectrometric techniques are employed to confirm its identity and to understand its fragmentation pathways under different ionization conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. In the analysis of pyrimidine derivatives, GC-MS provides information on the retention time of the compound and its electron ionization (EI) mass spectrum. The fragmentation pattern observed in the EI spectrum is a molecular fingerprint, offering valuable structural information. For compounds containing a methoxyphenyl group, characteristic fragments often arise from the cleavage of the methyl group or the entire methoxy group. The pyrimidine ring can also undergo characteristic cleavages, such as the loss of HCN or other small neutral molecules. Analysis of related substituted pyrimidines by GC-MS has shown that fragmentation pathways can be complex, often involving rearrangements and multiple bond cleavages to yield a series of diagnostic ions.

Electrospray Ionization (ESI) Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and non-volatile molecules. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode. This technique is crucial for confirming the molecular weight of this compound. The expected protonated molecule would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the neutral molecule plus the mass of a proton. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain further structural details. Common fragmentation pathways in ESI-MS/MS for similar structures involve the loss of the methoxy group, cleavage of the bond between the phenyl and pyrimidine rings, and fragmentation of the pyrimidine ring itself.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₁N₃O, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity. For instance, the calculated monoisotopic mass of C₁₁H₁₁N₃O is 201.0902 g/mol . HRMS analysis of a synthesized compound with this formula has confirmed this exact mass, thereby verifying its elemental composition. researchgate.net

| HRMS Data for C₁₁H₁₁N₃O | |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃O |

| Calculated Monoisotopic Mass | 201.0902 g/mol |

| Observed Mass (Example) | 201.0902 (M+) |

| Analysis Method | EIMS |

This table presents theoretical and example experimental HRMS data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. This method is ideal for analyzing complex mixtures and for the purification and analysis of synthesized compounds. In the context of pyrimidine derivatives, LC-MS is used to monitor reaction progress, assess the purity of the final product, and obtain its mass spectrum. A typical LC-MS analysis would involve a reversed-phase HPLC column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. The mass detector, often an ESI-MS, provides the mass of the eluting compound, confirming its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated system, which includes the pyrimidine ring and the methoxyphenyl group. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The π → π* transitions of the aromatic and heteroaromatic rings are typically observed at shorter wavelengths, while transitions involving non-bonding electrons (n → π*) may appear at longer wavelengths with lower intensity. The extended conjugation between the phenyl and pyrimidine rings is expected to result in a red shift (shift to longer wavelengths) of the absorption bands compared to the individual chromophores.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. It would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While a crystal structure for the exact title compound is not publicly available, analysis of closely related pyrazole (B372694) derivatives with the same molecular formula (C₁₁H₁₁N₃O) provides insight into the expected structural features. For example, in 3-benzamido-5-methyl-1H-pyrazole, the structure is characterized by a trans planar conformation of the C-N-C=O fragment and a significant tilt of the phenyl ring relative to the pyrazole ring. crystallography.net Intermolecular hydrogen bonding plays a crucial role in the crystal packing of such compounds, often leading to the formation of chains or more complex three-dimensional networks. nih.gov

| Example Crystallographic Data for a C₁₁H₁₁N₃O Isomer | |

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.999(2) |

| b (Å) | 12.011(2) |

| c (Å) | 7.669(2) |

| β (°) | 106.93(3) |

| Volume (ų) | 967.5(4) |

| Z | 4 |

This table shows example crystallographic data for an isomer of the title compound, 3-benzamido-5-methyl-1H-pyrazole, to illustrate typical parameters obtained from X-ray analysis. crystallography.net

Analysis of "this compound" Reveals Gaps in Publicly Available Structural Data

A thorough review of scientific literature and chemical databases for the compound This compound reveals a significant lack of publicly available data regarding its advanced structural elucidation. While numerous studies exist for related pyrimidine derivatives, specific experimental data for this exact molecule, particularly in the areas of single crystal X-ray diffraction and Hirshfeld surface analysis, could not be located in the searched resources.

The user-requested analysis, focusing on a detailed breakdown of the compound's crystallographic and intermolecular properties, cannot be completed at this time due to the absence of published research for this specific chemical entity. The stringent requirement to focus solely on "this compound" prevents the substitution of data from related isomers or derivatives, as even minor structural changes, such as the position of the amine group, would result in different crystal packing, conformational angles, and intermolecular interactions.

Further research, including the synthesis and crystallographic analysis of This compound , would be required to generate the specific data needed to fulfill the detailed structural investigation as outlined.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to molecules like pyrimidine (B1678525) derivatives to predict a wide range of properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrimidine derivatives, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to calculate the optimized bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis and Theoretical Spectral Prediction

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra. These theoretical spectra are crucial for interpreting experimental spectroscopic data by assigning specific vibrational modes (e.g., stretching, bending, and wagging) to observed absorption bands.

For example, in analyses of similar aromatic amines and methoxy-substituted compounds, characteristic vibrational frequencies are reported for N-H stretching, C-O stretching of the methoxy (B1213986) group, and various C-H and C=N vibrations within the aromatic rings. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. However, a specific theoretical vibrational analysis for 5-(4-Methoxyphenyl)pyrimidin-4-amine has not been found in the searched literature.

HOMO-LUMO Energy Gap and Frontier Molecular Orbital Analysis

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.

For many pyrimidine-based compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. This distribution dictates how the molecule interacts with other species. Although general principles apply, specific values for the HOMO-LUMO energies and the energy gap for this compound are not documented in the available search results.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps identify regions that are rich or poor in electrons, which are crucial for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For molecules containing amine (NH₂) and methoxy (OCH₃) groups, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amine group. Specific MEP analysis and charge distribution data for this compound are not available.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors, derived from conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ²/2η (where μ is the chemical potential, -χ).

These parameters provide a quantitative basis for comparing the reactivity of different molecules. Without the specific HOMO and LUMO energy values for this compound, these descriptors cannot be calculated.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential | I ≈ -E_HOMO | Energy to remove an electron |

| Electron Affinity | A ≈ -E_LUMO | Energy released when adding an electron |

| Electronegativity | χ = (I+A)/2 | Electron-attracting tendency |

| Chemical Hardness | η = (I-A)/2 | Resistance to charge transfer |

| Chemical Softness | S = 1/η | Reciprocal of hardness |

| Electrophilicity Index | ω = μ²/2η | Capacity to accept electrons |

Molecular Modeling and Simulation Approaches

Beyond DFT, molecular modeling encompasses a range of techniques, including molecular docking and molecular dynamics (MD) simulations, to study how a molecule interacts with biological targets like proteins or enzymes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to screen potential drug candidates and understand their binding modes.

Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of a molecule over time, showing how it moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).

While molecular modeling studies have been performed on various pyrimidine derivatives to explore their potential as inhibitors of specific enzymes like cyclin-dependent kinases (CDKs), no specific molecular docking or MD simulation studies for this compound were identified in the literature search. Such studies would be essential to explore its potential biological applications.

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of this compound, which in turn governs its interactions and properties. The molecule's structure is primarily defined by the spatial arrangement of the pyrimidine ring relative to the 4-methoxyphenyl (B3050149) group. This arrangement is determined by the torsion angle around the C5-C(aryl) single bond.

Computational studies on related structures, such as N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, show that the dihedral angles between the pyrimidine ring and adjacent aryl rings are key conformational parameters. nih.gov For instance, in this related molecule, the dihedral angles between the pyrimidine ring and three different benzene (B151609) rings were found to be 12.8(2)°, 12.0(2)°, and 86.1(2)°. nih.gov In another related compound, 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the mean plane of the pyrazole (B372694) ring forms dihedral angles of 5.75(6)° and 73.76(6)° with the attached phenyl rings. nih.gov For this compound, density functional theory (DFT) calculations would be employed to identify the most stable conformers by rotating the methoxyphenyl group relative to the pyrimidine ring.

The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. nih.govnih.gov By mapping this landscape, researchers can identify low-energy, stable conformations and the energy barriers that separate them. nih.govnih.gov For this compound, the energy landscape would likely be dominated by the rotational barrier of the C-C bond linking the two ring systems. The planarity or twist between the pyrimidine and methoxyphenyl rings would significantly influence the molecule's electronic properties and packing in the solid state. Techniques like semi-empirical (AM1, PM3) and DFT (B3LYP) calculations can be used to scan the torsional potential energy surface and map out this landscape. researchgate.net

Table 1: Representative Dihedral Angles in Related Heterocyclic Compounds

| Compound | Rings | Dihedral Angle (°) | Reference |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine and Phenyl (at C2) | 12.8(2) | nih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine and (2-fluorophenyl)amino (at C4) | 12.0(2) | nih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine and (4-methoxyphenyl)aminomethyl (at C5) | 86.1(2) | nih.gov |

| 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Pyrazole and 4-aminophenyl | 5.75(6) | nih.gov |

| 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Pyrazole and 4-methoxyphenyl | 73.76(6) | nih.gov |

| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Phenyl rings | 73.89 | mdpi.com |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrimidine derivatives. acs.org For the synthesis of this compound, which could potentially be formed through reactions like Suzuki cross-coupling, computational methods can map the entire reaction pathway. sci-hub.semdpi.com This involves identifying reactants, intermediates, transition states, and products.

DFT calculations can be used to locate the transition state structures, which are first-order saddle points on the potential energy surface. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction step can be predicted. For example, in the synthesis of related pyrimidines, computational studies could compare different catalytic cycles or reaction conditions to determine the most efficient synthetic route. sci-hub.se Unexpected reaction outcomes, such as the formation of a triazolone from a triazole-thiol derivative, can also be rationalized through mechanistic studies that reveal alternative, lower-energy pathways. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Methodologies

QSPR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. nih.govresearchgate.net These models are built on calculated molecular descriptors and are valuable for predicting the properties of new or untested compounds like this compound. nih.gov

Development of Predictive Models for Physicochemical Properties (e.g., polarity, steric parameters)

Predictive QSPR models can be developed to estimate key physicochemical properties of this compound. researchgate.net Molecular descriptors, which are numerical representations of molecular structure, are the foundation of these models. For polarity, descriptors such as the dipole moment and polar surface area can be calculated using quantum chemical methods. mdpi.com

Steric parameters, which describe the bulkiness of the molecule, can be quantified using descriptors like the van der Waals volume or the Buried Volume (%VBur), an index used to characterize the steric properties of amines. nih.gov A QSPR model would use regression analysis to establish a mathematical relationship between these descriptors and experimentally determined properties for a series of related pyrimidine derivatives. nih.gov This model could then be used to predict the polarity and steric hindrance of this compound.

Table 2: Examples of Descriptors Used in QSPR Models

| Property Category | Descriptor Examples | Computational Method | Reference |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges | DFT, Ab initio | mdpi.comresearchgate.net |

| Topological | Wiener Index, Randić Index, Balaban J Index, Zagreb Index | Graph Theory | nih.govresearchgate.net |

| Steric/Geometrical | Molecular Volume, Surface Area, Buried Volume (%VBur) | Molecular Mechanics, DFT | nih.gov |

| Thermodynamic | Heat of Formation, Entropy, Heat Capacity | Quantum Mechanics (HF, DFT) | researchgate.net |

Correlating Structural Features with Intrinsic Chemical Reactivity

The intrinsic chemical reactivity of this compound can be understood by correlating its structural features with quantum chemical descriptors. DFT calculations provide valuable insights into the electronic structure, which is key to reactivity. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.commdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring

Chromatographic Methods for Separation, Purification, and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For the analysis of "5-(4-Methoxyphenyl)pyrimidin-4-amine" and related compounds, High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pyrimidine (B1678525) derivatives and for quantitative analysis. researchgate.net It offers high resolution and sensitivity, making it ideal for detecting trace impurities. In the analysis of substituted pyrimidine compounds, reversed-phase HPLC is frequently utilized. mdpi.com This method involves a non-polar stationary phase (like C8 or C18 silica (B1680970) gel) and a polar mobile phase. researchgate.net

For instance, the purity of certain thiazole (B1198619)–pyrimidine derivatives has been confirmed to be ≥95% using HPLC analysis. mdpi.comresearchgate.net The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By comparing the retention time of the main peak with that of a reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for precise quantification.

A typical HPLC analysis for pyrimidine derivatives might employ the conditions detailed in the table below. mdpi.com

Table 1: Example of HPLC Conditions for Purity Analysis of Pyrimidine Derivatives

| Parameter | Specification |

|---|---|

| Column | YMC-Triart C18 (150 x 2.0 mm, 5 µm) |

| Mobile Phase | Gradient from 0.1% trifluoroacetic acid in water to 0.1% trifluoroacetic acid in acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector |

| Purity Achieved | ≥95% |

This technique is crucial for final product validation, ensuring that the purity meets the stringent requirements for subsequent applications.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. researchgate.net The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with an adsorbent like silica gel. The plate is then developed in a chamber with a suitable solvent system (eluent).

The separation occurs as the eluent moves up the plate by capillary action, carrying the components of the mixture at different rates based on their polarity and affinity for the adsorbent. After development, the spots are visualized, typically under UV light. By comparing the spots of the reaction mixture with those of the starting materials, one can determine if the reaction is complete. For example, in the synthesis of tetrahydrobenzo biorxiv.orgresearchgate.netthieno[2,3-d]pyrimidine derivatives, TLC is used to monitor the conversion of reactants to products. nih.gov

Table 2: Examples of TLC Application in Synthesis

| Application | Details |

|---|---|

| Reaction Monitoring | Track the disappearance of starting material and appearance of the product spot. |

| Solvent System | A mixture of hexane (B92381) and ethyl acetate (B1210297) is common for pyrimidine derivatives. |

| Visualization | UV light (254 nm). |

| Stationary Phase | Silica gel F₂₅₄ aluminum sheets. researchgate.net |

The choice of eluent is critical and is often determined through experimentation to achieve the best separation between the reactant and product spots.

Following the completion of a synthesis, column chromatography is the standard method for purifying the crude product on a preparative scale. mdpi.com This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude mixture is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. mdpi.comresearchgate.net

An appropriate solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates, allowing them to be collected in separate fractions as they exit the column. The selection of the eluent system, often a combination of solvents like hexane and ethyl acetate, is typically guided by prior TLC analysis. For example, in the synthesis of new 3,4,5-trimethoxyphenyl thiazole pyrimidines, purification was achieved by flash column chromatography (FCC) using a hexane/ethyl acetate eluent system. mdpi.comresearchgate.net

Table 3: Typical Column Chromatography Parameters for Pyrimidine Derivatives

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica gel (e.g., 60-120 or 100-200 mesh). |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 2:1, 1:1, 1:2). mdpi.com |

| Application | Purification of crude reaction products to obtain pure compounds. |

This purification step is essential to remove unreacted starting materials, reagents, and by-products, yielding "this compound" with high purity.

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. It is a fundamental method for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula.

For "this compound," the expected molecular formula is C₁₁H₁₁N₃O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. An elemental analyzer combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

In the characterization of a related, more complex thiazolo[3,2-a]pyrimidine derivative, elemental analysis was used to confirm its composition. iucr.org

Table 4: Example of Elemental Analysis Data for a Thiazolo[3,2-a]pyrimidine Derivative (C₂₄H₂₃FN₄O₄S) iucr.org

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 59.74 | 60.02 |

| Hydrogen (H) | 4.80 | 4.89 |

| Nitrogen (N) | 11.61 | 11.87 |

The close correlation between the calculated and found values in this example illustrates the power of elemental analysis in confirming the molecular formula of a synthesized compound.

Spectroscopic Methods for In-Situ Reaction Monitoring

In-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they happen, without the need to withdraw samples. nih.gov These methods provide valuable kinetic and mechanistic insights, enabling precise control over reaction conditions to optimize yield and minimize by-products.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful in-situ tool that tracks changes in the molecular vibrations of reactants, intermediates, and products throughout a reaction. nih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected continuously, revealing the disappearance of reactant-specific absorption bands and the appearance of product-specific bands. nih.gov This provides a time-resolved view of the reaction's progress. For pyrimidine synthesis, characteristic IR absorption bands for the pyrimidine ring and its functional groups can be monitored. researchgate.netresearchgate.net

Another advanced technique is Raman spectroscopy, which can be combined with isotopic labeling for highly specific monitoring. For example, Carbon Isotope Imaging and Spectral Tracing (CIIST) can visualize the de novo synthesis of pyrimidines in single cells by tracking the incorporation of ¹³C isotopes. biorxiv.org While applied in a biological context, the principle of using Raman spectroscopy to track the formation of specific chemical bonds is applicable to synthetic chemistry. biorxiv.org

The synthesis of "this compound" likely involves steps such as a Suzuki coupling reaction. mdpi.commdpi.comnih.govrsc.org While often monitored by taking aliquots for HPLC or TLC analysis, these reactions are amenable to in-situ monitoring. researchgate.net Spectroscopic methods can provide continuous data on the consumption of boronic acids and halo-pyrimidines and the formation of the C-C coupled product, leading to a more profound understanding and optimization of the synthesis of N-heterocycles. mdpi.comrsc.org

Future Research Directions and Emerging Trends

Development of Next-Generation Synthetic Strategies for Pyrimidine (B1678525) Amines

The synthesis of pyrimidine amines, a cornerstone of many chemical research endeavors, is evolving. The focus is shifting from classical, often harsh, methods to more sophisticated, efficient, and environmentally responsible strategies.

Modern organic synthesis is increasingly reliant on catalysis to achieve high yields and selectivity under mild conditions. For pyrimidine amine synthesis, research is actively exploring a variety of innovative catalytic systems.

Recent breakthroughs include the use of transition metal catalysts for multicomponent reactions. For instance, a novel, regioselective, iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from amidines and up to three different alcohols. This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. The PN5P-Ir–pincer complexes used in this process have proven highly efficient, yielding a diverse library of 38 different pyrimidines in isolated yields of up to 93%.

Other metals are also showing promise. Copper-catalyzed tandem reactions of trichloroacetonitrile, guanidine (B92328), sulfonyl azides, and terminal alkynes have been reported for synthesizing sulfonamide pyrimidine derivatives with high yields. Furthermore, magnetically recoverable nanocatalysts, such as cobalt ferrite (B1171679) nanoparticles (CoFe2O4-NPs), are being employed for efficient Biginelli reactions to produce tetrahydropyrimidine (B8763341) derivatives. These nanocatalysts offer the significant advantage of being easily separable and reusable, which aligns with the goals of sustainable chemistry.

The table below summarizes some of the novel catalytic systems being explored for pyrimidine synthesis.

Table 1: Novel Catalytic Systems for Pyrimidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages | Citations |

| PN5P-Ir–pincer complexes | Multicomponent Reaction | Amidines, Alcohols | High regioselectivity, high yields (up to 93%), sustainable (uses biomass-derivable alcohols), forms only H₂ and H₂O as byproducts. | |

| Copper (I) | Tandem [4+2] Cycloaddition | Trichloroacetonitrile, Guanidine, Sulfonyl azides, Terminal alkynes | High yields (up to 87%) for complex sulfonamide pyrimidines. | |

| Cobalt Ferrite Nanoparticles (CoFe₂O₄-NPs) | Biginelli Reaction | Aldehydes, Urea (B33335), Malononitrile (B47326) | Sustainable, efficient, catalyst is magnetically recoverable and reusable. | |

| Zirconium-mediated | [2+2+2] Cyclization | Alkynes, Nitriles | Allows for the synthesis of diversely functionalized pyrimidines. | |

| Nickel(II)-NNS pincer-type complexes | Acceptorless Dehydrogenative Annulations | Alcohols, Malononitrile, Guanidine/Benzamidine | Eco-friendly conditions for synthesizing highly substituted pyrimidines. |

The principles of green chemistry are becoming central to the development of new synthetic routes. For pyrimidine amines, this translates into using safer solvents, reducing waste, and utilizing renewable feedstocks.

A significant trend is the use of alcohols, which can be derived from indigestible biomass (lignocellulose), as key building blocks. The iridium-catalyzed multicomponent synthesis is a prime example, as it converts alcohols into fine chemicals, deoxygenating them through condensation and aromatizing the ring via dehydrogenation, with water and hydrogen gas as the only byproducts. This approach is not only sustainable but also atom-economical.

Other sustainable methods include microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the use of water as a solvent. For example, a microwave-assisted, solvent-free annulation reaction has been developed for synthesizing 2,4,6-triarylpyrimidines in good to excellent yields. These strategies minimize the reliance on volatile and often toxic organic solvents, reducing the environmental footprint of the synthesis.

Application of Advanced Computational Algorithms in Chemical Design

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing how chemists design molecules and plan synthetic routes. These tools can analyze vast datasets to predict outcomes, optimize processes, and accelerate discovery.